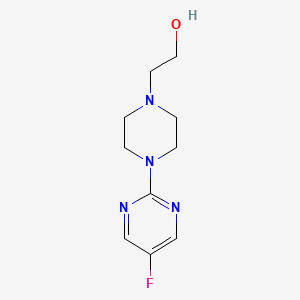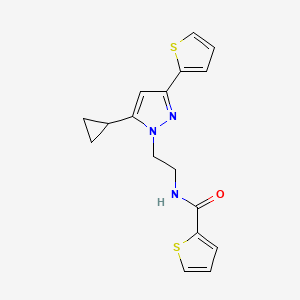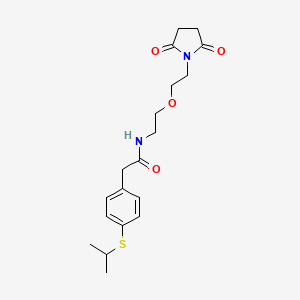
(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is related to the field of PROTAC (Proteolysis-Targeting Chimeras) drug discovery . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Synthesis Analysis
The synthesis of such compounds typically involves the assembly of three key components: a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects the two . The specific synthesis process would depend on the structures of these components.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be related to its role as a PROTAC. This could involve the formation of a ternary complex with the target protein and the E3 ligase, followed by the ubiquitination and degradation of the target protein .Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Enzyme Inhibition
One significant area of application is in the study of drug metabolism, particularly concerning Cytochrome P450 (CYP) enzymes. Compounds like (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one are used to understand the inhibition and selectivity of various CYP isoforms, which is crucial for predicting drug-drug interactions and improving drug design (Khojasteh et al., 2011).
Receptor Interactions
The interaction with specific receptors, such as D1-D4 dopamine receptors, has been explored to understand the pro-cognitive effects of certain peptides. This research sheds light on the molecular mechanisms underlying cognitive enhancement and suggests potential therapeutic applications for neurological conditions (Braszko, 2010).
Anti-inflammatory and Antitumor Applications
Compounds with a structure similar to (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one have been shown to act as selective COX-2 inhibitors, offering a potential therapeutic approach for treating inflammation and associated diseases. Such inhibitors have demonstrated high selectivity and potency in reducing inflammation and pain in preclinical models (Asif, 2016).
Chemical Synthesis and Biological Activity
The diverse chemical structures and biological activities of pyridopyridazine derivatives have been extensively reviewed, highlighting their potential in developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antitumor, antibacterial, and analgesic effects, showcasing their versatility in drug discovery and development (Wojcicka and Nowicka-Zuchowska, 2018).
Wirkmechanismus
Zukünftige Richtungen
The field of PROTAC drug discovery is a rapidly evolving area of research with significant potential for the development of new therapeutics . Future directions could include the design and synthesis of new PROTACs, the exploration of new target proteins and E3 ligases, and the development of new strategies for targeted protein degradation.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-22(9-6-18-4-2-1-3-5-18)27-16-14-26(15-17-27)21-8-7-20(24-25-21)19-10-12-23-13-11-19/h1-13H,14-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGVHIWRKWLNBX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)
![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
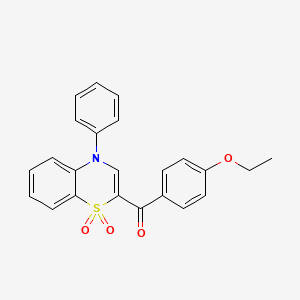
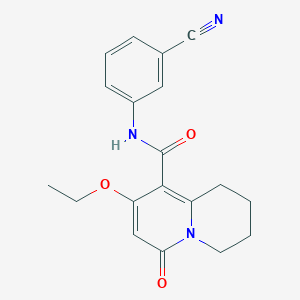
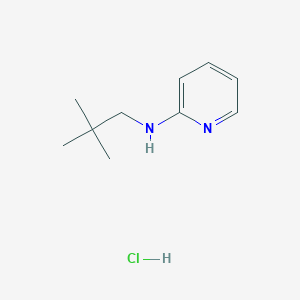
![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)
![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)
